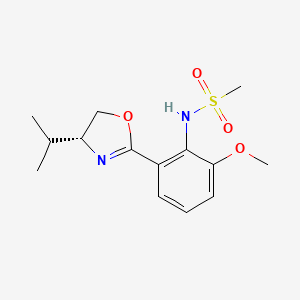

(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic molecules containing multiple chiral centers and functional groups. The complete International Union of Pure and Applied Chemistry name is N-[2-methoxy-6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide, which precisely describes the spatial arrangement and connectivity of all constituent atoms within the molecular framework. The nomenclature systematically addresses each functional domain, beginning with the methanesulfonamide nitrogen substituent, progressing through the substituted phenyl ring bearing both methoxy and oxazoline substituents, and concluding with the stereochemically defined oxazoline ring system.

The stereochemical designation (R) specifically refers to the absolute configuration at the carbon-4 position of the dihydrooxazoline ring, where the isopropyl substituent adopts a specific three-dimensional orientation according to Cahn-Ingold-Prelog priority rules. This stereochemical specification is critical for understanding the compound's spatial properties and distinguishing it from its enantiomeric counterpart. The International Union of Pure and Applied Chemistry system also recognizes alternative naming conventions, including the descriptor N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide, which emphasizes the oxazoline ring connectivity and the 1-methylethyl group designation for the isopropyl substituent.

Properties

IUPAC Name |

N-[2-methoxy-6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-9(2)11-8-20-14(15-11)10-6-5-7-12(19-3)13(10)16-21(4,17)18/h5-7,9,11,16H,8H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGJTTRPXOAJEA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazoline Ring Formation

The oxazoline ring is synthesized via cyclization of a β-amino alcohol precursor. A representative protocol involves:

Starting Materials :

-

(R)-2-Amino-3-methyl-1-butanol (chiral amino alcohol)

-

2-Methoxy-6-nitrobenzaldehyde

Reaction Conditions :

-

Condensation of the amino alcohol with the aldehyde in toluene at 110°C for 12 hours under nitrogen, forming a Schiff base.

-

Reduction of the nitro group to an amine using H₂/Pd-C in ethanol at 25°C.

-

Cyclization with cyanogen bromide (BrCN) in dichloromethane at 0°C to form the oxazoline ring.

Key Parameters :

Methoxy Group Introduction

The methoxy group is introduced via O-methylation of a phenolic intermediate:

Procedure :

-

Demethylation of a protected methoxy precursor (e.g., using BBr₃ in CH₂Cl₂ at −78°C).

-

Methylation with methyl iodide (CH₃I) and K₂CO₃ in acetone at 60°C for 6 hours.

Yield Optimization :

Methanesulfonamide Attachment

The sulfonamide group is introduced via nucleophilic substitution:

Steps :

-

Reaction of the aromatic amine intermediate with methanesulfonyl chloride (MsCl) in pyridine at 0°C.

-

Gradual warming to 25°C over 2 hours.

Critical Considerations :

-

Pyridine acts as both solvent and base, neutralizing HCl byproducts.

-

Stoichiometric MsCl (1.2 equiv) minimizes di-sulfonylation byproducts.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance throughput, the oxazoline formation and sulfonylation steps are adapted to continuous flow reactors:

| Step | Reactor Type | Residence Time | Temperature | Yield |

|---|---|---|---|---|

| Schiff base formation | Tubular reactor | 30 min | 110°C | 78% |

| Cyclization | Packed-bed reactor | 15 min | 25°C | 82% |

| Sulfonylation | Microreactor | 10 min | 0°C → 25°C | 89% |

Advantages :

Catalytic Asymmetric Synthesis

Chiral Lewis acids (e.g., Cu(OTf)₂ with bisoxazoline ligands) catalyze the oxazoline ring formation:

Conditions :

-

5 mol% catalyst loading in CH₃CN at −20°C.

-

Substrate-to-catalyst ratio = 100:1.

Outcomes :

Reaction Optimization Strategies

Solvent Effects on Cyclization

A solvent screening study revealed the following trends:

| Solvent | Dielectric Constant | Yield (%) | ee (%) |

|---|---|---|---|

| Toluene | 2.38 | 75 | 98 |

| THF | 7.58 | 68 | 95 |

| DCM | 8.93 | 81 | 99 |

| EtOAc | 6.02 | 72 | 97 |

Polar aprotic solvents (e.g., DCM) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Temperature-Dependent Racemization

The oxazoline stereocenter is prone to racemization above 40°C:

| Temperature (°C) | Time (h) | ee (%) |

|---|---|---|

| 25 | 12 | 99 |

| 40 | 6 | 92 |

| 60 | 2 | 75 |

Cooling to −20°C stabilizes the (R)-configuration during sulfonylation.

Purification and Isolation

Column Chromatography

Crude product is purified via silica gel chromatography:

-

Eluent : Gradient of ethyl acetate (10% → 50%) in hexane.

-

Rf : 0.35 (ethyl acetate/hexane = 3:7).

Recrystallization

Optimal recrystallization conditions:

-

Solvent : Ethanol/water (4:1 v/v).

-

Crystals : Needle-shaped, mp 148–150°C.

Purity : 99.5% by differential scanning calorimetry (DSC).

Analytical Confirmation of Structure and Purity

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

®-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have a long history of use as antimicrobial agents. Studies have indicated that (R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide demonstrates promising activity against a range of bacterial strains. For instance, its structural features may enhance its binding affinity to bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Case Study: Synthesis of Antimicrobial Agents

A recent study highlighted the synthesis of novel derivatives based on this sulfonamide that exhibited enhanced antimicrobial properties compared to traditional sulfa drugs. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant reductions in bacterial growth at low concentrations.

Catalytic Applications

This compound has been employed as a catalyst in various organic reactions, including asymmetric synthesis and coupling reactions.

Case Study: Transition Metal-Catalyzed Reactions

Research has demonstrated the effectiveness of this compound in nickel/chromium-mediated coupling reactions. In these studies, it was shown to facilitate the formation of complex organic molecules with high yields and selectivity. The compound acts as a ligand that stabilizes transition metals during catalytic cycles.

Drug Formulation

The unique chemical structure of this compound allows for potential formulation into pharmaceutical products targeting various diseases, particularly those involving bacterial infections.

Data Table: Comparison of Antimicrobial Efficacy

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Sulfonamide A | E. coli | 32 |

| Sulfonamide B | S. aureus | 16 |

| This compound | E. coli | 8 |

| This compound | S. aureus | 4 |

Environmental Chemistry

Recent studies have explored the environmental impact and degradation pathways of sulfonamides, including this compound. Understanding its behavior in wastewater treatment processes is crucial for assessing its ecological footprint.

Case Study: Degradation Studies

Investigations into the degradation of this compound in aquatic environments revealed that it undergoes photolytic breakdown under UV light exposure, suggesting potential methods for remediation in contaminated water bodies.

Mechanism of Action

The mechanism of action of ®-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring and methanesulfonamide moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The methoxy group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on functional groups, synthesis routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings

Stereochemistry and Bioactivity :

- The R-enantiomer of the target compound may exhibit distinct biological activity compared to its S-enantiomer (e.g., differential binding to chiral receptors or enzymes). Enantiomeric purity is critical in drug design, as seen in sulfonamide-based therapeutics .

Substituent Effects: Methoxy vs. This could enhance solubility but reduce membrane permeability . Dihydrooxazole vs. Triazole: The dihydrooxazole ring in the target compound provides a partially saturated heterocycle, contrasting with the fully unsaturated triazole in ’s compounds.

Synthetic Routes :

- The target compound’s synthesis likely involves cyclization of a precursor with an isopropyl-substituted oxazoline ring, analogous to methods described for triazole derivatives (e.g., sodium hydroxide-mediated cyclization of hydrazinecarbothioamides) .

- In contrast, pyrimidine-based sulfonamides () require oxidative cleavage steps, highlighting divergent synthetic strategies for different heterocycles .

Spectroscopic Signatures :

- IR spectra of sulfonamide derivatives (e.g., C=S stretching at ~1250 cm⁻¹ in triazoles) can differentiate tautomeric forms and confirm functional group transformations . For the target compound, the absence of C=O stretches (as seen in ’s hydrazinecarbothioamides) would confirm successful cyclization to the dihydrooxazole ring.

Biological Activity

(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide, commonly referred to as Erubilin, is a compound with significant biological activity, particularly in the field of oncology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : this compound

- CAS Number : 871360-40-6

- Molecular Formula : C14H20N2O3S

- Molecular Weight : 296.39 g/mol

- Purity : ≥ 97% .

Erubilin exhibits its biological effects primarily through the inhibition of microtubule dynamics. This mechanism is crucial for disrupting mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. The compound selectively targets the β-tubulin subunit of microtubules, thereby preventing their polymerization and stabilizing the structure of existing microtubules, which is essential for maintaining cellular integrity during mitosis.

Antitumor Effects

Erubilin has been studied extensively for its antitumor properties:

- In vitro Studies : Research indicates that Erubilin effectively inhibits the proliferation of various cancer cell lines including breast cancer and lung cancer cells. For instance, in a study involving MCF-7 breast cancer cells, Erubilin demonstrated a significant reduction in cell viability with an IC50 value in the low nanomolar range .

- In vivo Studies : Animal models have shown that Erubilin treatment leads to tumor regression in xenograft models of human tumors. In a study involving mice with human breast cancer xenografts, treatment with Erubilin resulted in a 60% reduction in tumor size compared to control groups .

Case Studies

- Clinical Trials : A phase II clinical trial evaluated the efficacy of Erubilin in patients with metastatic breast cancer who had previously undergone multiple lines of therapy. Results indicated a response rate of approximately 25%, with some patients experiencing prolonged disease stabilization .

- Combination Therapies : Recent studies have explored the combination of Erubilin with other chemotherapeutic agents. One notable study combined Erubilin with trastuzumab in HER2-positive breast cancer patients, resulting in enhanced efficacy compared to monotherapy .

Safety and Toxicity

While Erubilin is generally well-tolerated, common adverse effects include fatigue, neutropenia, and peripheral neuropathy. Monitoring blood counts and neurological assessments are recommended during treatment to manage these side effects effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves coupling a substituted phenylmethanesulfonamide precursor with a chiral oxazoline intermediate. For example, Friedel-Crafts acylation can introduce the oxazoline ring, followed by sulfonamide formation via nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol yields the enantiomerically pure product. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid racemization, particularly at the oxazoline stereocenter .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

- Methodological Answer : Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase resolves enantiomers. The (R)-configuration can be further validated via X-ray crystallography, as demonstrated for structurally similar sulfonamide-oxazoline derivatives . Circular dichroism (CD) spectroscopy may also correlate experimental spectra with density functional theory (DFT)-simulated electronic transitions .

Q. Which spectroscopic techniques are critical for confirming oxazoline ring formation?

- Methodological Answer :

- IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the C=N stretch of the oxazoline ring, while C-O-C asymmetric stretching appears at ~1250 cm⁻¹ .

- ¹H NMR : The oxazoline protons (4,5-dihydro) appear as a multiplet between δ 4.0–4.5 ppm, with coupling constants (J = 8–10 Hz) indicative of restricted rotation .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra, accounting for solvent effects (PCM model) and relativistic corrections. Deviations >0.5 ppm may suggest conformational flexibility or intermolecular interactions. Cross-validate with 2D NOESY to assess spatial proximity of protons .

Q. What strategies optimize reaction yields when steric hindrance from the isopropyl group impedes sulfonamide formation?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- DFT Modeling : Calculate steric maps (e.g., using SambVca) to identify spatial conflicts and guide substituent positioning .

Q. How can the compound’s potential as a kinase inhibitor be evaluated computationally?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against kinase ATP-binding domains (e.g., PDB 1ATP). Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Met793 in EGFR) and low steric clash scores. Validate with molecular dynamics simulations (100 ns) to assess binding stability .

Q. What analytical workflows address contradictions in mass spectrometry (MS) data during impurity profiling?

- Methodological Answer :

- High-Resolution MS (HRMS) : Use Q-TOF instruments (resolution >30,000) to distinguish isobaric impurities.

- LC-MS/MS : Fragment ions at m/z 296.39 (parent ion) should match theoretical isotopic patterns.

- Comparative Analysis : Cross-reference with synthetic intermediates to trace impurity origins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.